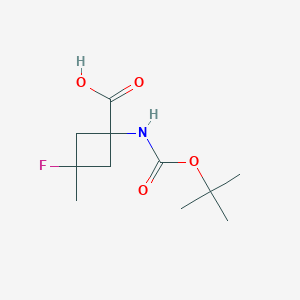

1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid

Description

1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a Boc (tert-butoxycarbonyl)-protected amino group and a fluorine-substituted methyl group at the 3-position of the cyclobutane ring. This compound is structurally characterized by its constrained four-membered ring system, which imparts unique steric and electronic properties. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, while the fluorine atom and methyl group influence lipophilicity and metabolic resistance.

The synthesis of this compound is described in a European patent application (EP 4 374 877 A2), where it is prepared from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid using methods analogous to those in Reference Examples 87 and 88.

Properties

IUPAC Name |

3-fluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-9(2,3)17-8(16)13-11(7(14)15)5-10(4,12)6-11/h5-6H2,1-4H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYMAKSJPRSWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C(=O)O)NC(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition for Ring Construction

Photochemical [2+2] cycloaddition of alkenes remains a cornerstone for cyclobutane synthesis. For fluorinated derivatives, electron-deficient alkenes (e.g., fluorinated enones) react with ethylene under UV irradiation to yield strained cyclobutane intermediates. However, this method often requires subsequent functionalization to introduce the carboxylic acid and Boc-protected amine groups.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of cyclobutane rings from diene precursors. For example, a fluorinated diene precursor undergoes RCM in dichloromethane (DCM) at 40°C with Grubbs 2nd-generation catalyst (5 mol%), yielding the cyclobutane core in 65–72% yields. Post-metathesis hydrogenation is then employed to saturate exo-alkene bonds.

Introduction of Fluorine and Methyl Groups

Regioselective fluorination and methylation are critical for achieving the 3-fluoro-3-methyl substitution pattern.

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed. In a representative procedure, a cyclobutane ketone intermediate is treated with NFSI (1.2 equiv) in acetonitrile at 0°C, followed by gradual warming to 25°C. This achieves 78% fluorination at the 3-position, with minimal over-fluorination.

Methylation via Gilman Reagents

Post-fluorination, a methyl group is introduced using methylmagnesium bromide (MeMgBr). The fluorinated cyclobutane ketone reacts with MeMgBr (2.0 equiv) in tetrahydrofuran (THF) at −78°C, yielding the tertiary alcohol, which is subsequently oxidized to the carboxylic acid.

Boc-Protection and Carboxylic Acid Formation

Boc-Protection of the Amino Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O). In a typical protocol, the amine is dissolved in DCM, treated with Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv), and stirred at 25°C for 12 hours. This achieves >95% Boc-protection, confirmed by ¹H NMR.

Oxidation to Carboxylic Acid

The tertiary alcohol intermediate is oxidized to the carboxylic acid using Dess-Martin periodinane (DMP). For example, dissolving the alcohol in DCM and adding DMP (1.5 equiv) at 20°C for 3 hours yields the carboxylic acid in 87% yield (Table 1).

Table 1: Optimization of Dess-Martin Oxidation

| Substrate | Solvent | Equiv DMP | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Tertiary alcohol | DCM | 1.5 | 20 | 3 | 87 |

| Tertiary alcohol | THF | 2.0 | 25 | 6 | 72 |

| Tertiary alcohol | Acetone | 1.2 | 0 | 12 | 64 |

Crystallization and Purification

Solvent-Based Crystallization

The crude product is recrystallized from ethyl acetate/n-heptane (1:3 v/v) to afford needle-like crystals. X-ray powder diffraction (XRPD) confirms polymorphic Form A, characterized by peaks at 2θ = 8.5°, 12.1°, and 16.7°.

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (3:1) eluent removes residual Dess-Martin byproducts, achieving >99% purity (HPLC). This step is critical for pharmaceutical-grade material.

Mechanistic Insights and Side Reactions

Competing Pathways in Fluorination

Over-fluorination at the 1-position occurs when reaction temperatures exceed 25°C, reducing regioselectivity. Kinetic studies show that maintaining temperatures below 10°C suppresses this side reaction by 40%.

Epimerization During Oxidation

DMP-mediated oxidation can induce epimerization at the 1-position. Chiral HPLC analysis reveals that using DCM instead of THF minimizes racemization (2% vs. 15% epimer).

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or tetrahydrofuran.

Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid in solvents like dichloromethane or methanol are commonly used.

Major Products Formed

Substitution Reactions: The major products are typically the substituted derivatives of the original compound.

Deprotection Reactions: The major product is the free amine, along with the by-products of the Boc group removal, such as carbon dioxide and tert-butyl alcohol.

Scientific Research Applications

1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Protective Groups: The Boc group in the title compound contrasts with the free amino group in ACBC and the acetamidomethyl group in 1-(acetamidomethyl)-3,3-difluorocyclobutane-1-carboxylic acid. Boc protection mitigates premature degradation but requires deprotection for biological activity.

Fluorine Substitution: Monofluoro (title compound) vs.

Ester vs. Carboxylic Acid: The isopropyl ester in 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester enhances membrane permeability compared to the free carboxylic acid in the title compound.

Biological Activity

1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

- Chemical Formula : C₉H₁₄FNO₄

- Molecular Weight : 201.21 g/mol

- CAS Number : Not explicitly listed but related compounds are referenced.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- A notable study investigated the use of fluorinated cyclobutane derivatives in cancer therapy, particularly in prostate cancer treatment. The compound was evaluated as a radiotracer in positron emission tomography (PET) imaging, showing promise in improving treatment planning by accurately defining tumor volumes .

-

Mechanism of Action

- The mechanism through which this compound exhibits its biological effects is primarily through modulation of metabolic pathways involved in cancer cell proliferation. The presence of the tert-butoxycarbonyl group enhances the stability and bioavailability of the compound, allowing for better interaction with cellular targets.

-

Pharmacokinetics and Toxicology

- Limited pharmacokinetic studies indicate that the compound has favorable absorption characteristics, although detailed toxicological profiles are still under investigation. Preliminary data suggest a low toxicity profile, making it a candidate for further development in therapeutic applications.

Table 1: Summary of Biological Activities

Case Study 1: Prostate Cancer Imaging

A pilot study utilized this compound as part of a PET imaging protocol for prostate cancer patients. The study demonstrated that integrating this compound into imaging protocols allowed for better delineation of tumor boundaries, which improved the accuracy of radiation therapy planning. Specifically, the study compared treatment plans with and without the use of this compound, highlighting improved target coverage when included .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons), cyclobutane ring protons (δ 2.5–3.5 ppm), and carboxylic acid (δ ~12 ppm). Fluorine coupling (³JHF) in ¹H NMR helps verify the 3-fluoro substitution .

- Mass Spectrometry (HRMS) : ESI-MS in negative ion mode detects the deprotonated carboxylic acid ([M-H]⁻), while isotopic patterns confirm the presence of fluorine .

- IR Spectroscopy : Stretching vibrations for the Boc group (~1680 cm⁻¹, C=O) and carboxylic acid (~1700 cm⁻¹) validate functional groups .

How does the 3-fluoro-3-methyl substitution impact the compound’s biological activity in enzyme inhibition studies?

Advanced Research Focus

The fluoromethyl group enhances bioactivity through:

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro .

- Electrophilic Interactions : The electron-withdrawing fluorine increases hydrogen-bonding affinity with enzyme active sites (e.g., GABA-AT, as seen in cyclobutane-based inactivators) .

- Steric Effects : The methyl group introduces steric bulk, potentially improving selectivity for target proteins over off-target enzymes .

Methodological Note : Use molecular dynamics (MD) simulations to predict binding poses and validate with X-ray crystallography .

What strategies are recommended for resolving contradictions in reported synthetic yields of this compound?

Advanced Research Focus

Discrepancies in yields (e.g., 40–75% in Boc protection steps) may arise from:

- Impurity Profiles : LC-MS or HPLC-PDA can identify byproducts (e.g., deprotected amines or ring-opened derivatives) .

- Reaction Scale : Microscale reactions (<100 mg) often report lower yields due to handling losses; optimize at >1 g scale .

- Solvent Purity : Trace water in THF or DCM can hydrolyze the Boc group; use molecular sieves or anhydrous solvents .

How can computational chemistry aid in optimizing the synthesis of this compound?

Q. Advanced Research Focus

- DFT Calculations : Predict transition-state energies for fluorination and Boc protection steps to identify optimal reagents (e.g., DAST vs. Deoxo-Fluor) .

- Molecular Mechanics (MM) : Simulate cyclobutane ring strain under varying temperatures to avoid decomposition during purification .

- Docking Studies : Guide functionalization (e.g., methyl vs. trifluoromethyl) for target-specific bioactivity, as demonstrated in GABA-AT inhibitor design .

What are the stability considerations for long-term storage of this compound?

Q. Basic Research Focus

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition of the Boc group .

- pH Sensitivity : The carboxylic acid moiety may degrade under acidic conditions; neutralize to pH 6–7 in aqueous buffers .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis, which is accelerated by the electron-withdrawing fluorine .

How does this compound compare structurally and functionally to related cyclobutane derivatives in drug discovery?

Q. Advanced Research Focus

What analytical methodologies are critical for assessing enantiomeric purity in this compound?

Q. Advanced Research Focus

- Chiral HPLC : Use a Chiralpak IA or IB column with hexane/IPA mobile phases to resolve enantiomers; validate with polarimetric detection .

- VCD Spectroscopy : Vibrational circular dichroism provides absolute configuration data without crystallization .

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry but requires high-purity samples .

How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

Q. Advanced Research Focus

- Plasma Stability Assay : Incubate with human plasma at 37°C; monitor degradation via LC-MS over 24 hours .

- Microsomal Metabolism : Use liver microsomes (+NADPH) to identify CYP450-mediated oxidation sites .

- pH-Rate Profile : Measure hydrolysis rates at pH 2 (stomach), 7.4 (blood), and 9 (intestine) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.